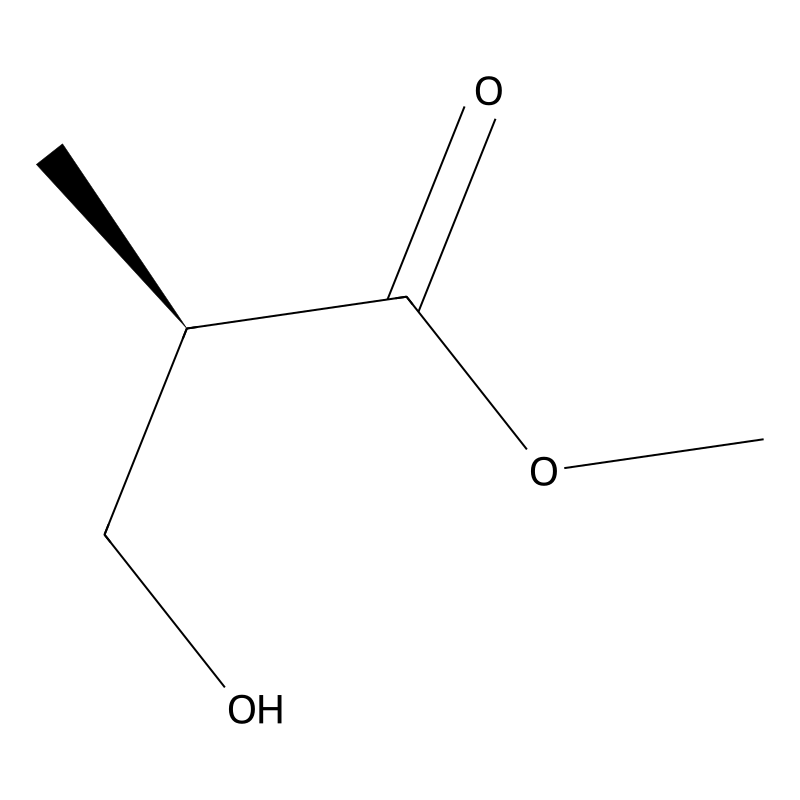

(R)-Methyl 3-hydroxy-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Organic Compounds

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” is used as a starting material in the total synthesis of various organic compounds.

Methods of Application: The specific methods of application can vary depending on the target compound.

Results or Outcomes: The outcomes of these syntheses are the production of complex organic compounds. The specific results, including yields and purities, can vary depending on the reaction conditions and the target compound.

Preparation of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” may be used in the preparation of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane.

Results or Outcomes: The outcome of this preparation is the production of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane. The specific results, including yields and purities, can vary depending on the reaction conditions.

Preparation of (-)-Discodermolide

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-discodermolide.

Results or Outcomes: The outcome of this synthesis is the production of (-)-discodermolide. The specific results, including yields and purities, can vary depending on the reaction conditions.

Preparation of (-)-Stemoamide

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-stemoamide.

Results or Outcomes: The outcome of this synthesis is the production of (-)-stemoamide. The specific results, including yields and purities, can vary depending on the reaction conditions.

Preparation of (-)-Stemospironine

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-stemospironine.

Results or Outcomes: The outcome of this synthesis is the production of (-)-stemospironine. The specific results, including yields and purities, can vary depending on the reaction conditions.

Synthesis of Acrylic Plastic Precursors

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used in the synthesis of acrylic plastic precursors.

Results or Outcomes: The outcome of this synthesis is the production of acrylic plastic precursors.

Preparation of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” may be used in the preparation of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane.

Results or Outcomes: The outcome of this preparation is the production of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane.

Preparation of (-)-Methyl ®-3-hydroxyvalerate

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-Methyl ®-3-hydroxyvalerate.

Results or Outcomes: The outcome of this synthesis is the production of (-)-Methyl ®-3-hydroxyvalerate.

Preparation of Methyl 2-hydroxy-3-methylbutanoate

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of Methyl 2-hydroxy-3-methylbutanoate.

Results or Outcomes: The outcome of this synthesis is the production of Methyl 2-hydroxy-3-methylbutanoate.

Preparation of Methyl ®-3-hydroxybutyrate

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of Methyl ®-3-hydroxybutyrate.

Results or Outcomes: The outcome of this synthesis is the production of Methyl ®-3-hydroxybutyrate.

Preparation of 3-Hydroxybutyric acid

Summary of Application: “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of 3-Hydroxybutyric acid.

Results or Outcomes: The outcome of this synthesis is the production of 3-Hydroxybutyric acid.

(R)-Methyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula CHO. It is a chiral molecule, characterized by its non-superimposable mirror image, which imparts unique chemical and biological properties. This compound is primarily utilized as an intermediate in various chemical syntheses and has applications across chemistry, biology, and industry. Its structural features contribute to its reactivity and interactions in biological systems .

Currently, there is no scientific literature readily available that explores the mechanism of action of R-MHMP in biological systems or its interaction with other molecules.

- Due to the limited information on R-MHMP, specific safety concerns or hazard data are not available.

- As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or reactive materials.

Further Research

More research is needed to fully understand the properties, potential applications, and safety profile of R-MHMP. This could include investigations into its:

- Natural occurrence or synthetic routes for production

- Chemical reactivity with other molecules

- Potential biological activity

- Detailed analysis of its physical and chemical properties

- Oxidation: This compound can be oxidized to yield carboxylic acids using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

- Substitution: It can undergo nucleophilic substitution reactions with halides or amines under basic conditions .

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of (R)-Methyl 3-hydroxy-2-methylpropanoate is significant in metabolic pathways. It may act as a substrate for certain enzymes, influencing various metabolic processes. Its chiral nature allows it to interact differently with biological targets compared to its enantiomers or other structural analogues, potentially leading to varied biological effects .

Several methods are available for synthesizing (R)-Methyl 3-hydroxy-2-methylpropanoate:

- Asymmetric Synthesis: A common approach involves biocatalytic carbon-carbon bond reduction, utilizing specific enzymes to achieve the desired chiral product.

- Flow Microreactor Systems: In industrial settings, flow microreactors are increasingly employed for their efficiency and sustainability compared to traditional batch methods. These systems facilitate continuous production and better control over reaction conditions .

(R)-Methyl 3-hydroxy-2-methylpropanoate has diverse applications:

- Chemical Industry: It serves as an intermediate in the synthesis of fine chemicals and specialty materials.

- Biological Research: The compound is utilized in studies related to enzyme catalysis and metabolic pathways, contributing valuable insights into biochemical processes .

Research into the interactions of (R)-Methyl 3-hydroxy-2-methylpropanoate with various biological molecules reveals its potential role in influencing metabolic pathways. Studies often focus on how this compound interacts with enzymes and other biomolecules, shedding light on its mechanisms of action within biological systems .

Several compounds share structural similarities with (R)-Methyl 3-hydroxy-2-methylpropanoate:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Hydroxyisobutyrate | Similar hydroxyl and methyl groups | Different biological activity |

| 2-Hydroxy-3-methylbutanoic acid | Close structural analogue | Varying reactivity due to different stereochemistry |

| Methyl (S)-(+)-3-hydroxy-2-methylpropionate | Enantiomer of (R)-Methyl 3-hydroxy-2-methylpropanoate | Opposite chirality affects interactions |

(R)-Methyl 3-hydroxy-2-methylpropanoate stands out due to its specific chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its non-chiral or differently chiral counterparts .